Cas no 63878-65-9 (Silabenzene, 1-methyl-)
Silabenzene, 1-methyl- structure
Product Name:Silabenzene, 1-methyl-
Silabenzene, 1-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Silabenzene, 1-methyl-
- 1-Methyl-1-silabenzene
- 1-methylsiline
-
- Inchi: 1S/C6H8Si/c1-7-5-3-2-4-6-7/h2-6H,1H3
- InChI Key: RHJZFALAFLMQQW-UHFFFAOYSA-N
- SMILES: [Si]1(C)C=CC=CC=1
Computed Properties
- Exact Mass: 108.03954
- Monoisotopic Mass: 108.039527
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 46.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
Experimental Properties
- PSA: 0
- LogP: 1.16010
Silabenzene, 1-methyl- Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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